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molecular formula C9H6N2O B160717 Quinoxaline-6-carbaldehyde CAS No. 130345-50-5

Quinoxaline-6-carbaldehyde

Cat. No. B160717
M. Wt: 158.16 g/mol
InChI Key: UGOIXUFOAODGNI-UHFFFAOYSA-N
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Patent
US07696210B2

Procedure details

To a mixture of quinoxaline-6-carboxaldehyde (0.10 g, 0.63 mMol) in dry tetrahydrofuran (3 mL) at zero degrees was added methyl magnesium bromide (3M in Et2O, 0.253 mL, 0.76 mMol) drop wise. Upon complete addition the ice bath was removed and the solution allowed to warm to room temperature. The reaction was quenched with methanol and IN hydrochloric acid added until the pH was approximately seven. The neutral solution was partitioned between ethyl acetate and water, the aqueous layer discarded and the organics washed with brine. The organics were dried (MgSO4), filtered, and concentrated to dryness on a rotary evaporator. Purification by flash column chromatography on silica gel using 10-100% methanol in dichloromethane yielded 62 mg (56% yield) of 6-(1-hydroxyethyl)quinoxaline as a clear oil. 1H NMR (DMSO-d6): δ=8.92 (dd, 2H, J=9.1, 1.9 Hz), 8.06 (d, 1H, J=8.6 Hz), 8.02 (d, 1H, J=1.7 Hz), 7.87 (dd, 1H, J=8.7, 1.9 Hz), 5.51 (br s, 1H), 4.99 (q, 1H, J=6.4 Hz), 1.43 (d, 3H, J=6.4 Hz). LC/MS (Method A), rt=0.56 mins., purity=99%, calculated mass=174, [M+H]+=175.
Quantity
0.1 g
Type
reactant
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step One
Quantity
0.253 mL
Type
reactant
Reaction Step Two
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[N:1]1[C:10]2[C:5](=[CH:6][C:7]([CH:11]=[O:12])=[CH:8][CH:9]=2)[N:4]=[CH:3][CH:2]=1.[CH3:13][Mg]Br>O1CCCC1>[OH:12][CH:11]([C:7]1[CH:6]=[C:5]2[C:10](=[CH:9][CH:8]=1)[N:1]=[CH:2][CH:3]=[N:4]2)[CH3:13]

Inputs

Step One
Name
Quantity
0.1 g
Type
reactant
Smiles
N1=CC=NC2=CC(=CC=C12)C=O
Name
Quantity
3 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
0.253 mL
Type
reactant
Smiles
C[Mg]Br
Step Three
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was removed
CUSTOM
Type
CUSTOM
Details
The reaction was quenched with methanol and IN hydrochloric acid
ADDITION
Type
ADDITION
Details
added until the pH was approximately seven
CUSTOM
Type
CUSTOM
Details
The neutral solution was partitioned between ethyl acetate and water
WASH
Type
WASH
Details
the organics washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organics were dried (MgSO4)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to dryness on a rotary evaporator
CUSTOM
Type
CUSTOM
Details
Purification by flash column chromatography on silica gel using 10-100% methanol in dichloromethane

Outcomes

Product
Name
Type
product
Smiles
OC(C)C=1C=C2N=CC=NC2=CC1
Measurements
Type Value Analysis
AMOUNT: MASS 62 mg
YIELD: PERCENTYIELD 56%
YIELD: CALCULATEDPERCENTYIELD 56.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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